molecular formula C12H9N B1312658 3H-Benzo[e]indole CAS No. 232-84-8

3H-Benzo[e]indole

Cat. No. B1312658
CAS RN: 232-84-8
M. Wt: 167.21 g/mol
InChI Key: ALGIYXGLGIECNT-UHFFFAOYSA-N
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Description

3H-Benzo[e]indole, also known as naphthazole, is a compound with the molecular formula C12H9N . It has a molecular weight of 167.21 . It is a reactive molecule that has been shown to be an effective treatment for cervical cancer . It is also a key intermediate in the synthesis of various dyes and electroluminescent materials .


Synthesis Analysis

The synthesis of 3H-Benzo[e]indole derivatives has been reported in several studies. For instance, a promising organic third-order nonlinear optical crystal of the benzo[e]indole family, 2-(2-(4-(4-hydroxy) phenyl)vinyl)-1, 1,3-trimethyl-1H-benzo[e] indolium iodide (H-BI), has been synthesized and grown by slow evaporation method . Another study reported the iodocyclization of 4- (2-prop-1-ynylphenyl)-1H-pyrroles towards the synthesis of polysubstituted 3H-benzo [e]indoles .


Molecular Structure Analysis

The molecular structure of 3H-Benzo[e]indole consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 371.1±11.0 °C at 760 mmHg, and a flash point of 168.8±11.9 °C .


Physical And Chemical Properties Analysis

3H-Benzo[e]indole has a melting point of 33-35°C . It has a molar refractivity of 56.4±0.3 cm3, a polar surface area of 16 Å2, and a polarizability of 22.3±0.5 10-24 cm3 . It also has a molar volume of 136.0±3.0 cm3 .

Scientific Research Applications

CN⁻ Sensor Development

A study explored the use of a benzo[e]indole[2,1-b][1,3]benzooxazine derivative as a sensitive probe for cyanide (CN⁻) detection. This derivative, enhanced with a 3H-benzo[e]indole cation, showed high selectivity and sensitivity, improving upon limitations of existing techniques. It was also successfully used for detecting amygdalin in almonds, showcasing its practical application in food safety and analysis (Zhu et al., 2021).

Chemical Reactivity and Structure Analysis

A chapter focusing on the structure and reactivity of pyrroles and benzo derivatives, including 3H-benzo[e]indole, provided insights into the stability of the 3H-tautomer of indole. This research contributes to understanding the chemical properties and potential applications of benzo[e]indole derivatives (Sundberg, 1996).

Synthesis of Bioactive Aromatic Heterocyclic Macromolecules

A study focused on the synthesis of bioactive compounds by attaching 1,1,2-trimethyl-1H-benzo[e]indole to monosaccharides. This research aimed to enhance the activity and properties of benzo indole through natural, biodegradable compounds, resulting in the synthesis of mono and di-saccharidesderivatives of benzo indole with potential antibacterial and antifungal properties (MAHMOOD et al., 2022).

Fluorescent Building Blocks Creation

Research demonstrated the use of 1,1,2-trimethyl-1H-benzo[e]indole with acrylic acid and its derivatives for creating novel fluorescent building blocks. These compounds could be important for developing new functionalized benzo[e]indole scaffolds with applications in fluorescence spectroscopy and other optical technologies (Steponavičiūtė et al., 2014).

Potential in Pharmaceutical Development

Several indole derivatives, including 3H-benz[e]indol-8-amines, have been designed and synthesized, exhibiting potent dopaminergic activity. This suggests their potential use in treating neurological disorders, further emphasizing the pharmaceutical significance of 3H-benzo[e]indole derivatives (Asselin et al., 1986).

Safety And Hazards

The safety and hazards of 3H-Benzo[e]indole are not well-documented. It is recommended to refer to the Material Safety Data Sheet (MSDS) for detailed information .

Future Directions

Indole derivatives, including 3H-Benzo[e]indole, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are of wide interest because of their diverse biological and clinical applications .

properties

IUPAC Name

3H-benzo[e]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N/c1-2-4-10-9(3-1)5-6-12-11(10)7-8-13-12/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGIYXGLGIECNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20462924
Record name 3H-Benz[e]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3H-Benzo[e]indole

CAS RN

232-84-8
Record name 3H-Benz[e]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

At ambient temperature and under 4 bars of hydrogen, hydrogenate 33 g of (2-nitro-1-naphthyl)acetonitrile (0.155 mol) dissolved in 630 ml of ethanol containing 10% water and 6.3 ml of pure acetic acid, using 19 g of 10% palladium-on-carbon. After absorption has ceased, filter off the catalyst, concentrate the solvent in vacuo and then take up the residue in 250 ml of dichloromethane; wash the organic phase with 100 ml of 0.1N potassium hydroxide solution and then dry the organic phase over magnesium sulphate, filter and concentrate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(2-nitro-1-naphthyl)acetonitrile
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
630 mL
Type
solvent
Reaction Step One
Quantity
6.3 mL
Type
solvent
Reaction Step Two
Quantity
19 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
127
Citations
GM Martins, G Zeni, DF Back… - Advanced Synthesis …, 2015 - Wiley Online Library
A facile and expedient iodocyclization of 4‐(2‐prop‐1‐ynylphenyl)‐1H‐pyrroles towards the synthesis of polysubstituted 3H‐benzo[e]indoles is reported. The transformation was …
Number of citations: 30 onlinelibrary.wiley.com
Y Liu, Y Zhang, J Wang, A Yang, Y Zhao, A Zhou… - Bioorganic …, 2022 - Elsevier
Herein, a high-performance fluorescence probe, namely H4, based on intramolecular charge transfer (ICT) mechanism was developed. H4 could serve as fluorescent probe for …
Number of citations: 4 www.sciencedirect.com
Y Chen, J Wu, L Yang, B Hu, D Yang… - … –A European Journal, 2018 - Wiley Online Library
A squaraine‐based small molecule (USQ‐BI) bearing 3H‐benzo[e]indoline was synthesized as an electron donor, and the corresponding organic solar cells show power conversion …
TO Zanakhov, EE Galenko, MS Novikov… - The Journal of …, 2023 - ACS Publications
A divergent diazo approach toward alkyl 5/4-hydroxy-3H-benzo[e]indole-4/5-carboxylates has been developed. The reaction of 1,3-diketones with alkyl 2-diazo-3-oxo-3-(2H-azirin-2-yl)…
Number of citations: 3 pubs.acs.org
Y Zhu, GG Chen, ZY Zhang, SL Shen, YQ Ge, XQ Cao… - Dyes and …, 2021 - Elsevier
In this study, a benzo[e]indole[2,1-b][1,3]benzooxazine derivative 2-nitro-5a-(2-(2-thiophene)-ethylene)-6,6-dimethyl-5a,6-dihydro-12H-benzo[e]indolo[2,1-b][1,3]benzooxazi-ne (TEO) …
Number of citations: 8 www.sciencedirect.com
MO Shibinskaya, AS Karpenko, SA Lyakhov… - European journal of …, 2011 - Elsevier
New 7-(2-aminoethyl)-7H-benzo[4,5]indolo[2,3-b]quinoxalines (13–20) were synthesized with high yields starting from 3H-benzo[e]indole-1,2-dione. These compounds were screened …
Number of citations: 26 www.sciencedirect.com
P Raju, AK Mohanakrishnan - European Journal of Organic …, 2016 - Wiley Online Library
The FeCl 3 /DDQ‐PTSA/NBS‐mediated cyclization (DDQ = 2,3‐dichoro‐5,6‐dicyano‐1,4‐benzoquinone, PTSA = p‐toluenesulfonic acid, NBS = N‐bromosuccinimide) of 2‐arylvinyl‐3‐…
D Yadav, G Shukla, MA Ansari, A Srivastava, MS Singh - Tetrahedron, 2018 - Elsevier
An operationally simple and efficient one-pot method for the synthesis of 1-aroyl (or alkanoyl)-2-thioalkyl-3-aryl (or alkyl)-3H-benzo[e]indole-4,5-diones and naphtho[2,1-b]thiophene-4,5-…
Number of citations: 15 www.sciencedirect.com
VA Bodunov, EE Galenko, PA Sakharov… - The Journal of …, 2019 - ACS Publications
The Co(III)-catalyzed reaction of 1,3-dicarbonyl compounds with 2-(diazoacetyl)-2H-azirines, prepared by a simplified procedure from 2H-azirin-2-carbonyl chlorides, led in high yields …
Number of citations: 19 pubs.acs.org
JS Li, QX He, PY Li - Acta Crystallographica Section E: Structure …, 2010 - scripts.iucr.org
organic compounds Page 1 2-Methyl-3-p-tolyl-3H-benzo[e]indole-1carbonitrile Jiang-Sheng Li,a* Qi-Xi Heb and Peng-Yu Lia aSchool of Chemistry and Biological Engineering, Changsha …
Number of citations: 12 scripts.iucr.org

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